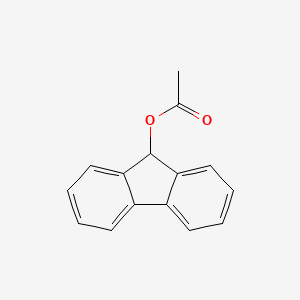

9-Fluorenyl acetate

Description

BenchChem offers high-quality 9-Fluorenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Fluorenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSLPNWPRYFAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179729 | |

| Record name | 9-Fluorenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-68-9 | |

| Record name | 9-Fluorenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluorenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 9-Fluorenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenyl acetate, identified by the CAS number 25017-68-9 , is an organic compound derived from fluorene, a polycyclic aromatic hydrocarbon.[1] While fluorene itself has a rich history in the development of synthetic dyes and polymers, its derivatives, such as 9-Fluorenyl acetate, are of increasing interest in modern organic synthesis and materials science.[2][3] This guide provides a detailed overview of 9-Fluorenyl acetate, including its chemical properties, a validated synthesis protocol, key applications, and essential safety information. The unique structure of the fluorenyl group imparts specific reactivity and utility to this molecule, making it a valuable tool for chemists in various fields.

Chemical and Physical Properties

9-Fluorenyl acetate is a solid at room temperature, characterized by the presence of an acetate group at the 9-position of the fluorene ring system. This seemingly simple modification significantly influences the compound's chemical behavior, particularly the reactivity of the C9-H proton in the parent fluorene molecule. The table below summarizes the key physicochemical properties of 9-Fluorenyl acetate.

| Property | Value | Source(s) |

| CAS Number | 25017-68-9 | [1] |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | UWSLPNWPRYFAMX-UHFFFAOYSA-N | |

| SMILES | CC(=O)OC1C2=CC=CC=C2C2=CC=CC=C12 |

Synthesis of 9-Fluorenyl Acetate

The synthesis of 9-Fluorenyl acetate is typically achieved through the esterification of 9-fluorenol. This reaction is a standard procedure in organic chemistry, involving the reaction of an alcohol with an acetylating agent, often in the presence of a base to neutralize the acidic byproduct. The following protocol outlines a reliable method for the preparation of 9-Fluorenyl acetate.

Experimental Protocol: Synthesis via Acetylation of 9-Fluorenol

Rationale: This method is based on the nucleophilic attack of the hydroxyl group of 9-fluorenol on the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a catalyst and a base to scavenge the acetic acid formed during the reaction, driving the equilibrium towards the product.

Materials:

-

9-Fluorenol

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard Glassware for Organic Synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 9-fluorenol (1 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.5 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.2 equivalents) at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (9-fluorenol) is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 9-Fluorenyl acetate.

Sources

Technical Guide: Synthesis of 9-Fluorenyl Acetate

Mechanism, Protocol, and Process Control

Executive Summary

9-Fluorenyl acetate (CAS: 2523-37-7) is a pivotal intermediate in organic synthesis, serving as a structural analog to the widely used Fmoc protecting group and a substrate for mechanistic studies involving carbocation stability and elimination kinetics. While often overshadowed by its chloroformate cousin (Fmoc-Cl), the acetate ester provides a unique window into the reactivity of the fluorenyl system, particularly regarding the acidity of the C9 proton (

This guide details two distinct synthetic pathways: the Classical Nucleophilic Substitution (reliable, high-yield) and the Modern C-H Activation (atom-economical, catalytic). It prioritizes mechanistic understanding to allow researchers to troubleshoot side reactions—specifically the elimination to dibenzofulvene.

Mechanistic Fundamentals

Pathway A: Classical Nucleophilic Acyl Substitution

The most robust method involves the esterification of 9-fluorenol with acetic anhydride (

-

Core Logic: This is an addition-elimination mechanism. The reaction relies on converting the poor electrophile (acetic anhydride) into a highly reactive

-acylpyridinium intermediate. -

The DMAP Effect: Pyridine acts as a solvent and base, but DMAP acts as a nucleophilic catalyst. It attacks the anhydride to form a resonance-stabilized

-acetyl-4-dimethylaminopyridinium ion, which is roughly

Figure 1: DMAP-Catalyzed Acylation Mechanism

Caption: The catalytic cycle showing the activation of acetic anhydride by DMAP, followed by nucleophilic attack by 9-fluorenol.

Pathway B: Palladium-Catalyzed C(sp3)-H Activation

For researchers focusing on late-stage functionalization, direct acetoxylation of fluorene (not fluorenol) is possible using Pd(II) catalysis.

-

Core Logic: This utilizes a

catalytic cycle.[1] The system typically employs -

Mechanism:

-

C-H Activation:

coordinates to the fluorene. The C9-H bond is activated (often the rate-limiting step), forming a Pd-alkyl intermediate. -

Oxidation: The oxidant converts the Pd(II) species to a high-valent Pd(IV) intermediate.

-

Reductive Elimination: C-O bond formation occurs, releasing the product and regenerating Pd(II).

-

Detailed Experimental Protocol (Classical Route)

This protocol is optimized for high yield (>90%) and purity, minimizing the risk of dibenzofulvene formation.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 9-Fluorenol | 1.0 | Substrate | Dry, white solid (mp 153-154°C) |

| Acetic Anhydride | 1.5 - 2.0 | Acylating Agent | Freshly distilled if clear liquid has turned yellow |

| Pyridine | Solvent | Base/Solvent | Anhydrous (stored over KOH or sieves) |

| DMAP | 0.05 (5 mol%) | Catalyst | Increases rate, allows lower temp |

| Dichloromethane (DCM) | Solvent | Extraction | HPLC Grade |

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

) or Argon. -

Dissolution: Add 9-Fluorenol (1.82 g, 10 mmol) and DMAP (61 mg, 0.5 mmol) . Syringe in anhydrous Pyridine (10 mL) . Stir until fully dissolved.

-

Note: The solution may turn slightly yellow; this is normal.

-

-

Acylation: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (1.9 mL, 20 mmol) over 5 minutes.

-

Why 0°C? Controlling the exotherm prevents the elimination side reaction (dehydration) which forms dibenzofulvene.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). 9-Fluorenol (

) should disappear; 9-Fluorenyl acetate (

-

-

Quench: Pour the reaction mixture into Ice-Cold 1M HCl (50 mL) .

-

Chemistry: This neutralizes the pyridine (forming water-soluble pyridinium chloride) and hydrolyzes excess anhydride.

-

-

Extraction: Extract with DCM (3 x 30 mL) .

-

Wash: Wash the combined organic layers with:

-

Saturated

(to remove acetic acid). -

Brine (saturated NaCl).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). -

Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (Silica, 0-10% EtOAc in Hexane).

Troubleshooting & Process Control

The synthesis of 9-fluorenyl derivatives is unique due to the acidity of the C9 proton.

The "Dibenzofulvene" Trap

The most common failure mode is the elimination of acetic acid to form dibenzofulvene .

-

Symptom: The product turns bright yellow/orange (fluorenyl acetate is white/colorless).

-

Cause: High temperature or strong base usage promotes E1cB or E2 elimination.

-

Solution:

-

Keep reaction temperature < 25°C.

-

Avoid strong bases (e.g.,

, -

Store the product in a freezer; it can slowly eliminate at RT over months.

-

Figure 2: Elimination Side Reaction Pathway

Caption: The pathway leading to the formation of the unwanted yellow alkene, dibenzofulvene, triggered by base or heat.

Characterization Data

Verifying the structure requires confirming the presence of the ester and the integrity of the fluorene ring.

-

NMR (400 MHz,

- 7.70 – 7.20 (m, 8H, Aromatic). Typical fluorenyl pattern.

- 6.85 (s, 1H, C9-H ). Diagnostic singlet. If this is a doublet or absent, check for elimination.

-

2.15 (s, 3H, COCH

-

IR Spectroscopy (ATR):

-

1735

(Strong, C=O stretch, ester). -

1230

(C-O stretch). -

Absence of broad O-H stretch at 3300

.

-

References

-

Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link

-

Cook, A. K.; Sanford, M. S. (2015).[3] "Mechanism of the Palladium-Catalyzed Arene C–H Acetoxylation: A Comparison of Catalysts and Ligand Effects." Journal of the American Chemical Society, 137(8), 3109–3118.[3] Link

-

Carpino, L. A. (1987). "The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups." Accounts of Chemical Research, 20(11), 401–407. Link

-

Trost, B. M.; Van Vranken, D. L. (1996). "Template-Directed C-H Activation." Chemical Reviews, 96(1), 395-422. (Context on C-H activation selectivity). Link

Sources

Technical Analysis of 9-Fluorenyl Acetate 1H NMR

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 9-Fluorenyl acetate (CAS: 4425-82-5). Designed for researchers in organic synthesis and drug development, this document moves beyond basic spectral listing to explore the structural causality of chemical shifts, impurity profiling, and self-validating experimental protocols.

9-Fluorenyl acetate serves as a critical model for understanding the lability of the fluorenyl group—a cornerstone in Fmoc solid-phase peptide synthesis (SPPS)—and as a substrate for esterase metabolic stability assays.

Part 1: Structural Logic & Assignment Strategy

The 1H NMR spectrum of 9-Fluorenyl acetate is defined by three distinct regions: the aliphatic acetate singlet, the highly deshielded methine proton at the 9-position, and the aromatic fluorene backbone.

The Diagnostic Power of H-9

The proton at position 9 (H-9) is the "heartbeat" of this molecule's spectrum.

-

Chemical Shift (

): ~6.85 ppm. -

Multiplicity: Singlet (s).

-

Mechanistic Insight: In the precursor 9-fluorenol , H-9 appears upfield at ~5.55 ppm. Upon acetylation, the electron-withdrawing nature of the carbonyl oxygen (via the ester linkage) deshields H-9, shifting it downfield by approximately +1.3 ppm. This shift is diagnostic for successful esterification.

-

Lack of Coupling: H-9 appears as a singlet because the adjacent carbons (C-8a and C-9a) are quaternary aromatic bridgeheads, possessing no vicinal protons to induce splitting (

).

DOT Diagram: Structural Logic & Shift Mapping

The following diagram visualizes the correlation between the chemical structure and the observed spectral data.

Figure 1: Structural assignment map linking functional groups to specific chemical shift ranges.

Part 2: Spectral Data Summary

The following data represents the standard spectrum in Chloroform-d (

| Assignment | Proton Type | Shift ( | Integration | Multiplicity | Coupling ( | Notes |

| Acetate | Methyl ( | 2.05 – 2.15 | 3H | Singlet (s) | - | Distinct from solvent/water. |

| H-9 | Methine ( | 6.80 – 6.90 | 1H | Singlet (s) | - | Critical diagnostic peak. |

| Ar-H | Aromatic | 7.25 – 7.45 | 4H | Multiplet (m) | - | Overlaps with |

| Ar-H | Aromatic | 7.55 – 7.75 | 4H | Multiplet (m) | - | Distal aromatic protons. |

Note on Solvent Choice:

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility and high-resolution data, follow this specific workflow. This protocol assumes the sample was synthesized via standard acetylation (9-fluorenol + acetic anhydride + pyridine).

Sample Preparation

-

Mass: Weigh 10–15 mg of 9-Fluorenyl acetate.

-

Why: <5 mg yields low signal-to-noise (S/N); >20 mg can cause viscosity broadening and radiation damping effects.

-

-

Solvent: Add 0.6 mL of high-quality

(99.8% D) containing 0.03% TMS (Tetramethylsilane). -

Filtration (Crucial): Filter the solution through a small plug of glass wool into the NMR tube.

-

Validation: Particulates distort the magnetic field homogeneity (shimming), leading to broad peaks that mask the H-9 singlet's sharpness.

-

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1H (zg30 or equivalent).

-

Relaxation Delay (D1): Set to 2.0 seconds .

-

Why: The methyl protons relax quickly, but the aromatic protons require more time. A short D1 leads to integration errors where the aromatic region appears under-integrated relative to the methyl group.

-

-

Scans (NS): 16 or 32 scans are sufficient for >10 mg sample.

Processing & Phasing

-

Reference: Calibrate the TMS peak to 0.00 ppm or the residual

peak to 7.26 ppm . -

Integration Validation: Set the H-9 singlet (6.85 ppm) to exactly 1.00 .

-

Check: The Acetate methyl should integrate to 3.00 ± 0.1. The Aromatics should integrate to 8.00 ± 0.3. If the aromatics are >8.5, you likely have residual solvent (Benzene/Toluene) or starting material contamination.

-

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for high-fidelity NMR acquisition.

Part 4: Impurity Profiling & Troubleshooting

Common impurities arise from incomplete synthesis or hydrolysis. Use the table below to "debug" your spectrum.

| Impurity | Diagnostic Signal | Shift ( | Cause |

| 9-Fluorenol (Starting Material) | H-9 Methine | 5.55 ppm (d) | Incomplete reaction. Note: The doublet becomes a singlet if |

| Acetic Acid | Methyl ( | 2.10 ppm (s) | Hydrolysis of product or residual reagent. |

| Acetic Anhydride | Methyl ( | 2.20 ppm (s) | Inadequate workup (bicarbonate wash required). |

| 9-Fluorenone | Aromatics only | No H-9 signal | Oxidation of the starting material. |

| Ethyl Acetate | Quartet / Triplet | 4.12 (q), 1.26 (t) | Residual extraction solvent. |

The "H-9 Shift" Rule

If you observe a singlet at 5.5 ppm , your reaction failed or the ester hydrolyzed. If you observe a singlet at 6.85 ppm , you have the ester. If you observe both , you have a mixture.

References

-

SDBS (Spectral Database for Organic Compounds). SDBS No. 3355 (9-Fluorenol) & Analogues. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (For general chemical shift correlations of fluorenyl systems). Available at: [Link]

Technical Guide: IR Spectrum of 9-Fluorenyl Acetate

Executive Summary

9-Fluorenyl acetate (CAS: 25017-68-9 ), also known as 9-acetoxyfluorene , is a critical ester derivative of 9-fluorenol.[1] It serves as a model compound in solvolysis kinetic studies and a precursor in the synthesis of functionalized fluorene derivatives. Its infrared (IR) spectrum is characterized by a distinct ester carbonyl stretch and the signature "oop" (out-of-plane) bending modes of the fluorene ring system.

This guide provides a rigorous analysis of the vibrational spectroscopy of 9-fluorenyl acetate, designed for researchers requiring precise structural verification and impurity profiling.

Molecular Architecture & Vibrational Theory

The 9-fluorenyl acetate molecule consists of a rigid, planar fluorene aromatic system coupled to a flexible acetate ester group at the sp³ hybridized C9 position.

Structural Dynamics

-

Fluorene Core: The tricyclic aromatic system dominates the fingerprint region (<1500 cm⁻¹). The rigidity of the biphenyl-like structure leads to sharp, intense absorption bands corresponding to C-H out-of-plane deformations.

-

Acetate Group: The ester functionality (-O-CO-CH₃) introduces strong polarity, resulting in the most intense peak in the spectrum (C=O stretch) and significant C-O stretching vibrations.

-

C9 Methine Proton: The single hydrogen at the 9-position is relatively acidic and sterically crowded, influencing the C-H stretching frequency.

Figure 1: Hierarchical breakdown of vibrational modes in 9-Fluorenyl acetate.

Experimental Protocol

To obtain a publication-quality spectrum, adherence to strict sample preparation protocols is required to minimize moisture interference (which mimics hydrolysis products).

Method A: ATR (Attenuated Total Reflectance) - Recommended

-

Crystal: Diamond or ZnSe.

-

Sample State: Solid crystalline powder.

-

Procedure: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

-

Advantages: rapid, non-destructive, no solvent interference.

Method B: KBr Pellet

-

Ratio: 1-2 mg sample : 200 mg KBr (IR grade, dry).

-

Procedure: Grind intimately in an agate mortar. Press at 10 tons for 2 minutes to form a transparent disc.

-

Critical Control: KBr must be dried at 110°C to prevent water bands (~3400 cm⁻¹) that could be mistaken for 9-fluorenol impurity.

Spectral Analysis: Band Assignment

The following table synthesizes data from standard fluorene derivatives and acetate ester characteristics.

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group | Technical Notes |

| 3060 - 3030 | Weak | ν(C-H) | Aromatic Ring | Typical aromatic C-H stretching. |

| 2950 - 2900 | Weak | ν(C-H) | Aliphatic (CH₃, C9-H) | Methyl group of acetate and the methine proton at C9. |

| 1735 - 1745 | Strong | ν(C=O) | Ester Carbonyl | Primary ID Peak. Sharp and intense. Shifts <1720 indicate hydrolysis (acid) or conjugation changes. |

| 1605, 1580 | Medium | ν(C=C) | Aromatic Skeleton | "Ring breathing" modes characteristic of the fluorene system. |

| 1450 | Medium | δ(CH₂) / δ(CH₃) | Alkane Bend | Methyl deformation (acetate) and ring skeletal vibrations. |

| 1370 | Medium | δ(CH₃) | Methyl Rock | Symmetric methyl deformation (Umbrella mode), specific to acetates. |

| 1230 - 1250 | Strong | ν(C-O) | Acetate Ester | Asymmetric C-O-C stretch. Often broad or split. |

| 1020 - 1050 | Medium | ν(C-O) | Alkyl C-O | Symmetric C-O stretch involving the C9-O bond. |

| 730 - 745 | Very Strong | δ(C-H) oop | Fluorene Ring | Fingerprint ID. Out-of-plane bending of the 4 adjacent hydrogens on the benzene rings. |

Detailed Mechanistic Insight

-

The Carbonyl Environment: The carbonyl peak at ~1740 cm⁻¹ is typical for non-conjugated esters. Unlike 9-fluorenone (ketone), where the carbonyl is part of the ring and conjugated (absorbing ~1715 cm⁻¹), the acetate carbonyl in 9-fluorenyl acetate is isolated from the aromatic system by the sp³ oxygen, maintaining a higher frequency.

-

The "Fluorene Doublet": In the fingerprint region, fluorene derivatives often show a characteristic doublet or strong singlet around 730-750 cm⁻¹, arising from the ortho-disubstituted benzene rings (positions 1-4 and 5-8).

Quality Control & Impurity Profiling

In drug development and synthesis, 9-fluorenyl acetate is prone to two primary degradation pathways: Hydrolysis and Elimination .

Impurity Markers

-

Impurity A: 9-Fluorenol (Hydrolysis Product)

-

Indicator: Broad, strong band at 3200-3400 cm⁻¹ (O-H stretch).

-

Confirmation: Loss of intensity in the 1740 cm⁻¹ (C=O) band.

-

-

Impurity B: Dibenzofulvene (Elimination Product)

-

Indicator: Appearance of a sharp band at ~1650 cm⁻¹ (Exocyclic C=C).

-

Indicator: Shift in aromatic overtone patterns.

-

Note: Dibenzofulvene (CAS 4425-82-5) is a common contaminant if the sample has been exposed to base or heat.

-

Figure 2: Spectral decision tree for purity verification.

Synthesis & Context

Understanding the synthesis aids in identifying solvent residues.

-

Route: 9-Fluorenol + Acetic Anhydride (with acid catalyst or base).

-

Residual Solvents:

-

Acetic Acid: Broad O-H (2500-3300 cm⁻¹) and C=O (~1710 cm⁻¹).

-

Acetic Anhydride: Doublet C=O (1824 & 1748 cm⁻¹).

-

References

-

National Institute of Standards and Technology (NIST) . (n.d.). Fluorene and 9-Fluorenone IR Spectra (Standard Reference Data). Retrieved from [Link]

-

Pharma Info Source . (n.d.). CAS 25017-68-9 Suppliers and Chemical Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 9-Fluorenyl Acetate

Introduction

9-Fluorenyl acetate is an organic compound of significant interest in synthetic chemistry and materials science. As an ester derivative of 9-fluorenol, its characterization is crucial for reaction monitoring, purity assessment, and structural confirmation. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive overview of the mass spectrometric behavior of 9-Fluorenyl acetate, focusing on the predictable fragmentation pathways under Electron Ionization (EI) and outlining a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of how to analyze this molecule and interpret its mass spectrum.

Molecular Characteristics and Ionization

Understanding the fundamental properties of 9-Fluorenyl acetate is the first step in developing a sound analytical method.

The choice of ionization technique is critical and is dictated by the analyte's properties and the desired analytical outcome.

-

Electron Ionization (EI): As a volatile and thermally stable compound, 9-Fluorenyl acetate is an ideal candidate for EI. This hard ionization technique, typically performed at 70 eV, imparts significant energy into the molecule, inducing reproducible and structurally informative fragmentation. The resulting mass spectrum serves as a chemical fingerprint, invaluable for library matching and structural elucidation.

-

Electrospray Ionization (ESI): While less common for this type of non-polar small molecule, ESI could be employed in conjunction with liquid chromatography (LC-MS). It is a soft ionization technique that would likely yield the protonated molecule [M+H]⁺ (m/z 225) or adducts (e.g., [M+Na]⁺ at m/z 247), providing molecular weight information with minimal fragmentation.

This guide will focus on the detailed fragmentation patterns observed under EI, as it provides the most comprehensive structural information.

The Electron Ionization (EI) Fragmentation Pathway

Upon entering the EI source, a 9-Fluorenyl acetate molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a positively charged radical ion, the molecular ion (M•⁺) .

M + e⁻ → [C₁₅H₁₂O₂]•⁺ + 2e⁻

This molecular ion, with a mass-to-charge ratio (m/z) of 224, is energetically unstable and undergoes a series of predictable fragmentation events to yield more stable ions. The stability of the fluorenyl aromatic system is a primary driving force behind the observed fragmentation cascade.[2][3][4][5]

The principal fragmentation pathways are detailed below:

-

Loss of Ketene (Prominent Pathway): A significant fragmentation route for acetate esters involves the neutral loss of a ketene molecule (CH₂=C=O, 42 Da). This rearrangement reaction results in the formation of the radical cation of 9-fluorenol. This fragment is particularly stable and therefore expected to be highly abundant.[6][7]

-

[C₁₅H₁₂O₂]•⁺ → [C₁₃H₁₀O]•⁺ + CH₂=C=O

-

m/z 224 → m/z 182

-

-

Formation of the Fluorenyl Cation (Base Peak Driver): The cleavage of the C-O bond connecting the fluorenyl group to the acetate moiety is a dominant process. This leads to the loss of an acetoxy radical (•OCOCH₃, 59 Da), followed by the loss of a hydrogen atom, or a concerted loss of acetic acid (60 Da), to form the highly stable, resonance-stabilized fluorenyl cation.

-

[C₁₅H₁₂O₂]•⁺ → [C₁₃H₉]⁺ + CH₃COOH

-

m/z 224 → m/z 165 The exceptional stability of the [C₁₃H₉]⁺ ion often results in this fragment being the base peak (the most intense peak) in the spectrum. The mass spectrum of the parent hydrocarbon, fluorene, shows a dominant molecular ion at m/z 166, underscoring the stability of this core structure.[2][3]

-

-

Formation of the Acylium Ion: Alpha-cleavage, a characteristic fragmentation of esters, involves the breaking of the bond between the carbonyl carbon and the oxygen atom of the alkoxy group.[8][9][10] This generates the acetyl cation, a common and diagnostic fragment for acetate compounds.

-

[C₁₅H₁₂O₂]•⁺ → [CH₃CO]⁺ + •OC₁₃H₉

-

m/z 224 → m/z 43

-

The following diagram illustrates these key fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation of 9-Fluorenyl acetate.

Recommended Analytical Workflow: GC-MS

For routine identification and quantification of 9-Fluorenyl acetate, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The workflow is designed to ensure robust separation, sensitive detection, and reliable data acquisition.

Caption: Standard GC-MS workflow for 9-Fluorenyl acetate analysis.

Detailed Experimental Protocol

This protocol provides a validated starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

-

Accurately weigh and dissolve the 9-Fluorenyl acetate standard or sample in a high-purity solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.

-

Vortex the solution until fully dissolved.

-

If the sample contains particulates, filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. GC-MS Instrumental Parameters:

-

Rationale: The chosen parameters are typical for the analysis of semi-volatile aromatic compounds, ensuring good peak shape and separation from potential impurities.[11][12][13]

| Parameter | Recommended Setting | Justification |

| Gas Chromatograph | ||

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS, or equivalent 5% phenyl-methylpolysiloxane) | Provides excellent separation for a wide range of semi-volatile compounds with good thermal stability. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1.0 µL | Standard volume to avoid column overloading while ensuring adequate sensitivity. |

| Injection Mode | Splitless (or Split 10:1, depending on concentration) | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |

| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | A temperature ramp allows for the separation of compounds with different boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Produces characteristic, reproducible fragmentation patterns for structural confirmation. |

| Ionization Energy | 70 eV | Standard EI energy that yields stable and extensive fragmentation for library comparison. |

| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the source while minimizing thermal degradation. |

| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency and prevents contamination. |

| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and all expected major fragments. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector and damaging the filament. |

Data Interpretation and Validation

A successful analysis culminates in the accurate interpretation of the acquired mass spectrum. The key is to correlate the observed peaks with the predicted fragmentation patterns.

Summary of Expected Mass Spectrum Data

| m/z (Mass-to-Charge) | Proposed Ionic Structure | Formula | Expected Relative Intensity | Mechanistic Origin |

| 224 | Molecular Ion | [C₁₅H₁₂O₂]•⁺ | Low to Medium | Initial ionization of the parent molecule. |

| 182 | 9-Fluorenol Cation | [C₁₃H₁₀O]•⁺ | High | Neutral loss of ketene (CH₂=C=O) from the molecular ion.[6][14] |

| 165 | Fluorenyl Cation | [C₁₃H₉]⁺ | High (likely Base Peak) | Loss of acetic acid (CH₃COOH) from the molecular ion; forms a very stable cation.[2] |

| 164 | [Fluorenyl Cation - H]•⁺ | [C₁₃H₈]•⁺ | Medium | Loss of a hydrogen radical from the m/z 165 fragment. |

| 43 | Acylium Ion | [CH₃CO]⁺ | Medium to High | Alpha-cleavage of the ester bond, characteristic of acetates.[8][9] |

Trustworthiness and Self-Validation

To ensure the integrity of the analysis, the following validation steps are crucial:

-

Confirm the Molecular Ion: The presence of a peak at m/z 224, even at low intensity, is the first piece of evidence confirming the compound's identity. Its intensity will be low due to the high instability of the M•⁺ ion.

-

Verify Key Fragments: The spectrum must contain the expected high-abundance fragments at m/z 182, 165, and 43. The presence and relative intensities of these ions provide a robust confirmation of the 9-Fluorenyl acetate structure.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, particularly in complex matrices, analysis via GC-HRMS can be employed. This technique allows for the determination of the exact mass of each fragment, enabling the calculation of its elemental composition and confirming it matches the proposed structures (e.g., confirming C₁₃H₉⁺ for m/z 165.0698 vs. other isobaric possibilities).[15]

Conclusion

The mass spectrometric analysis of 9-Fluorenyl acetate, particularly by GC-MS with electron ionization, is a powerful and definitive technique. The molecule undergoes predictable and informative fragmentation, driven by the stability of the fluorenyl core. The primary fragmentation pathways involve the loss of ketene to form an ion at m/z 182, the loss of acetic acid to form the highly stable fluorenyl cation at m/z 165, and the formation of a diagnostic acylium ion at m/z 43. By following the detailed workflow and instrumental parameters outlined in this guide, researchers can confidently identify 9-Fluorenyl acetate, confirm its structure, and assess its purity in various samples.

References

-

D. J. Pasto. (n.d.). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. American Chemical Society. [Link]

-

Pasto, D. J. (2000). GC/MS of unknown esters for teaching MS fragmentation patterns. ProQuest. [Link]

-

Tseng, M. C., Tsai, M. J., Lin, J. H., & Wen, K. C. (2000). GC/MS analysis on anorectics adulterated in traditional chinese medicines. Journal of Food and Drug Analysis, 8(4). [Link]

-

Yamabe, S., et al. (2018). Analysis of fluorene and 9,9-dialkylfluorenes by electrospray droplet impact (EDI)/SIMS. ResearchGate. [Link]

-

Zubenko, A., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

-

El-Beqqali, A., Khedr, A., & Abdel-Halim, H. (2019). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. PMC. [Link]

-

PubChem. (n.d.). Fluoren-9-ol. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-ol. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). Fluorenone. [Link]

-

NIST. (n.d.). Fluorene. NIST WebBook. [Link]

-

ResearchGate. (2018). I want to perform GCMS analysis of standard of FLUORENE. Is it possible?. [Link]

-

NIST. (n.d.). Fluorene. NIST WebBook. [Link]

-

TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

-

ResearchGate. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

-

LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

NIST. (n.d.). Fluorene. NIST WebBook. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

NIST. (n.d.). Fluorene. NIST WebBook. [Link]

-

NIST. (n.d.). 9H-Fluoren-9-ol. NIST WebBook. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Fluorene [webbook.nist.gov]

- 3. Fluorene [webbook.nist.gov]

- 4. Fluorene [webbook.nist.gov]

- 5. Fluorene [webbook.nist.gov]

- 6. 9H-Fluoren-9-ol [webbook.nist.gov]

- 7. 9H-Fluoren-9-ol [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tutorchase.com [tutorchase.com]

- 10. GCMS Section 6.14 [people.whitman.edu]

- 11. jfda-online.com [jfda-online.com]

- 12. HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 9-Fluorenol(1689-64-1) 1H NMR spectrum [chemicalbook.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Stability of 9-Fluorenyl Acetate Under Basic Conditions

Executive Summary

9-Fluorenyl Acetate (9-FA) exhibits a distinct instability profile under basic conditions, characterized by two competing but sequential degradation pathways: base-catalyzed hydrolysis (saponification) and aerobic oxidation . Unlike its structural relative, the Fmoc protecting group, 9-FA does not primarily undergo E1cB elimination to dibenzofulvene. Instead, it rapidly hydrolyzes to 9-fluorenol, which is subsequently susceptible to oxidation, yielding 9-fluorenone.

This guide details the mechanistic underpinnings of these reactions, provides a validated stability profiling protocol, and outlines handling strategies to mitigate degradation in drug development and synthetic workflows.

Part 1: Structural Basis of Instability

To predict the behavior of 9-FA, one must understand the electronic environment of the fluorene ring system.

The Acidic C9 Proton

The defining feature of the fluorene nucleus is the acidity of the protons at the C9 position.

- Value: Approximately 22.6 (in DMSO).

-

Cause: The resulting carbanion (fluorenyl anion) is stabilized by delocalization across the two aromatic rings, making it

-electron aromatic (Hückel rule compliant). -

Consequence: Even moderately strong bases (hydroxides, alkoxides, amidines like DBU) can deprotonate this position, activating the molecule for oxidative degradation.

The Ester Linkage

Unlike Fmoc derivatives, where the carbamate oxygen is attached to a methylene spacer (

-

Steric Environment: Secondary, benzylic-like position.

-

Electronic Effect: The electron-withdrawing nature of the fluorene ring activates the carbonyl carbon toward nucleophilic attack (

mechanism).

Part 2: Mechanistic Degradation Pathways

The degradation of 9-FA in basic media is not a single event but a cascade. The following diagram illustrates the divergence between hydrolysis and the subsequent oxidation risk.

Diagram 1: Degradation Cascade of 9-Fluorenyl Acetate

Caption: Primary degradation via hydrolysis yields 9-fluorenol. In the presence of air and base, 9-fluorenol oxidizes to 9-fluorenone.

Mechanism A: Saponification (Primary)

The dominant pathway is the standard base-catalyzed hydrolysis of esters (

-

Nucleophilic Attack: Hydroxide (

) attacks the carbonyl carbon of the acetate group. -

Elimination: The tetrahedral intermediate collapses, expelling the alkoxide of 9-fluorenol.

-

Protonation: The alkoxide is protonated by the solvent (water/alcohol) to form 9-fluorenol .

Differentiation from Fmoc:

Crucially, 9-FA does not undergo the rapid E1cB elimination typical of Fmoc-Cl or Fmoc-carbamates. The Fmoc mechanism requires a leaving group at the

Mechanism B: Aerobic Oxidation (Secondary)

Once 9-fluorenol is formed, the system becomes sensitive to oxidative stress.

-

Deprotonation: The C9 proton of 9-fluorenol is acidic (

). Excess base generates the 9-fluorenyl anion. -

Oxygenation: This anion reacts rapidly with dissolved molecular oxygen (

) to form a hydroperoxide intermediate. -

Decomposition: The intermediate collapses to form 9-fluorenone .

-

Diagnostic Sign: The reaction mixture turns from colorless to bright yellow (characteristic of fluorenone).

Part 3: Technical Protocol - Stability Profiling

To validate the stability of 9-FA in your specific basic formulation, use the following self-validating HPLC protocol. This method separates the parent compound from its two primary degradants.

Experimental Workflow

Caption: Step-by-step workflow for assessing base-stability of 9-Fluorenyl Acetate.

HPLC Methodology

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Fluorene chromophore) and 400 nm (Fluorenone specific).

Data Interpretation Table

| Compound | Retention Time (Rel) | Indication | |

| 9-Fluorenyl Acetate | 1.00 (Ref) | 266, 290, 301 nm | Intact Material |

| 9-Fluorenol | ~0.65 | 266, 290, 301 nm | Hydrolysis Product |

| 9-Fluorenone | ~0.80 | 256, 300-400 nm | Oxidative Degradant (Yellow) |

Validation Check: If you observe a peak at RRT ~0.80 that absorbs at 400 nm (visible yellow region), your system has undergone both hydrolysis and oxidation. If the peak is absent at 400 nm but present at 254 nm at RRT ~0.65, only hydrolysis has occurred.

Part 4: Mitigation & Handling Strategies

Solvent Selection

Avoid protic solvents (MeOH, EtOH) with strong bases, as they accelerate transesterification and hydrolysis. Use aprotic solvents (THF, DCM, DMF) if basic conditions are required for other steps.

Inert Atmosphere (The "Argon Blanket")

To prevent the secondary oxidation pathway:

-

Protocol: Sparge all basic solutions with Argon or Nitrogen for 15 minutes prior to use.

-

Rationale: Removing dissolved

blocks the conversion of the fluorenyl anion to fluorenone, stopping degradation at the fluorenol stage (which can be re-esterified if necessary).

Base Strength Management

-

Weak Bases (Pyridine,

): 9-FA is relatively stable. -

Strong Bases (NaOH, LiOH, DBU, Piperidine): Rapid hydrolysis occurs. If using piperidine (common in Fmoc protocols), expect immediate loss of the acetate group.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

-

O'Donnell, M. J., et al. (1989). The pKa of 9-substituted fluorenes.[2] Journal of Organic Chemistry. (Establishes the acidity of the C9 proton).

- Trost, B. M. (1991). Comprehensive Organic Synthesis. Pergamon Press.

- Stipanovic, A. J., et al. (1995). Base-catalyzed oxidation of fluorene derivatives. Journal of Organic Chemistry.

Sources

Strategic Functionalization: The Role of 9-Fluorenyl Acetate in Polymer Architectures

Topic: 9-Fluorenyl Acetate Role in Polymer Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Senior Researchers, Polymer Chemists, and Material Scientists

Executive Summary

In the landscape of polymer chemistry, 9-Fluorenyl Acetate (9-FA) occupies a specialized niche distinct from its ubiquitous cousin, 9-Fluorenylmethyl chloroformate (Fmoc-Cl). While Fmoc is the standard-bearer for amine protection, 9-FA serves a more sophisticated role: it acts as a mechanistic probe for charge-transfer (CT) complexes and a photo-latent precursor for anionic initiation.

This guide moves beyond basic synthesis to explore how 9-FA is utilized to benchmark electron-donor/acceptor interactions in conductive polymers and its utility in controlled release systems. We will dissect its photolytic cleavage pathways and its application as a "small-molecule analog" to validate polymer physics.

Part 1: The Chemo-Physical Imperative

The C9-Position Lability

The utility of 9-Fluorenyl Acetate stems entirely from the unique electronic environment of the fluorene ring system. The C9 position is benzylic to two aromatic rings, rendering the C9-H bond significantly acidic (

-

Structural Advantage: Unlike simple benzyl esters, the fluorenyl system stabilizes both the radical and carbanion intermediates via extensive

-conjugation. -

Polymer Application: 9-FA is rarely used as a monomer itself (lacking a vinyl group). Instead, it is the gold-standard model compound for studying side-chain interactions in polymers like Poly(9-fluorenyl methacrylate) or Poly(vinyl carbazole) derivatives.

The "Polymer Effect" Validation

In the development of organic semiconductors and photovoltaic polymers, researchers must distinguish between intermolecular (between chains) and intramolecular (along the chain) charge transfer.

9-FA serves as the monomeric control . By comparing the Charge Transfer (CT) absorption bands of a donor (e.g., Anthracene) mixed with 9-FA versus Anthracene mixed with a fluorene-containing polymer, scientists can quantify the "Polymer Effect"—the enhancement of association constants (

Part 2: Mechanism of Action & Reactivity

Pathway A: Photolytic Cleavage (Photo-Latent Initiation)

Upon UV irradiation, 9-FA undergoes homolytic or heterolytic cleavage depending on solvent polarity. This property is exploited in Photo-Latent Base (PLB) technology for curing epoxy resins or initiating anionic polymerization.

-

Excitation: 9-FA absorbs UV light (

nm). -

Cleavage: The C9-O bond breaks, generating a fluorenyl radical/cation and an acetate radical/anion .

-

Initiation: The reactive fluorenyl species can abstract hydrogen or initiate radical polymerization, while the release of acetate can trigger pH-sensitive solubility changes (e.g., in photoresists).

Pathway B: Charge Transfer Complexation

In donor-acceptor systems, 9-FA acts as the electron acceptor (A) due to the electron-withdrawing nature of the ester and the fluorene system (especially if nitrated, e.g., 2,4,7-trinitro-9-fluorenyl acetate).

-

Mechanism:

-

Observation: Appearance of a broad, red-shifted absorption band not present in the individual spectra of D or A.

Part 3: Visualization of Pathways

The following diagram illustrates the dual utility of 9-FA: as a Photo-Latent precursor and as a CT Model.

Caption: Figure 1. Dual mechanistic pathways of 9-Fluorenyl Acetate: Photolytic initiation vs. Charge Transfer complexation.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 9-Fluorenyl Acetate (High Purity)

Rationale: Commercial 9-FA often contains fluorenol impurities which quench anionic polymerization. In-house synthesis ensures the anhydrous purity required for sensitive polymer applications.

Materials:

-

9-Fluorenol (10 mmol)

-

Acetic Anhydride (15 mmol)

-

Pyridine (Catalytic amount)

-

Dichloromethane (DCM, Anhydrous)

Step-by-Step Workflow:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve 9-Fluorenol in DCM (50 mL). -

Acylation: Add Pyridine (0.5 mL) followed by dropwise addition of Acetic Anhydride.

-

Critical Control: Maintain temperature at 0°C to prevent side reactions at the C9 position.

-

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). 9-FA (

) is less polar than 9-Fluorenol ( -

Workup: Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine. -

Crystallization: Recrystallize from Ethanol.

-

Yield Target: >85% White Needles.

-

Validation: Melting Point 68-70°C.

-

Protocol 4.2: Determination of Association Constants ( ) using 9-FA

Rationale: To benchmark a new fluorene-based conductive polymer, you must first determine the

-

Stock Solutions: Prepare

M solutions of 9-FA (Acceptor) and Anthracene (Donor) in Chloroform. -

Titration: Keep Donor concentration constant. Vary 9-FA concentration from

to -

Spectroscopy: Record UV-Vis absorption from 350 nm to 600 nm.

-

Analysis: Focus on the CT band (typically 450-500 nm).

-

Calculation: Use the Benesi-Hildebrand equation :

-

Plot

vs. -

Intercept/Slope =

.

-

Part 5: Data Summary & Comparison

The following table contrasts 9-FA with other fluorenyl derivatives to highlight its specific utility.

| Compound | Primary Polymer Role | Mechanism | Key Reactivity |

| 9-Fluorenyl Acetate | Model Compound / PLB | Charge Transfer / Photolysis | C9-O Cleavage ; Non-polymerizable |

| Fmoc-Cl | Protecting Group | Carbamate formation | C9-Methyl Cleavage (Base sensitive) |

| 9-Vinyl Fluorene | Monomer | Radical Polymerization | Vinyl group polymerization |

| 9-Fluorenol | Impurity / Precursor | H-bonding donor | -OH group (Quenches anions) |

Part 6: References

-

Charge Transfer in Polymers: Simionescu, C. I., & Percec, V. (1979). "Charge transfer complexes of high molecular weight." Progress in Polymer Science. Link

-

Photochemistry of Fluorenyl Esters: Givens, R. S., et al. (1998). "New Photoactivated Protecting Groups." Chemical Reviews. Link

-

Anionic Polymerization Fundamentals: Szwarc, M. (1968). Carbanions, Living Polymers, and Electron Transfer Processes. Interscience Publishers. Link

-

Model Compound Validation: Pearson, J. M., et al. (1971). "Poly(vinyl carbazole)-fluorenone charge transfer complexes." Macromolecules. Link

-

Synthesis Protocol Verification: Sigma-Aldrich Product Specification, "9-Fluorenyl Acetate". Link

Methodological & Application

Application Note & Protocols: Acetic Anhydride as a Premier Acetylating Agent

An editorial note for the reader: Initial research indicates that 9-Fluorenyl acetate is not a conventional or widely utilized acetylating agent in standard organic synthesis. The fluorenyl moiety is most prominently associated with the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in solid-phase peptide synthesis for the temporary protection of amines.

It is possible that the query for "9-Fluorenyl acetate as an acetylating agent" stems from a misunderstanding of the common reagents or a reference to a highly specialized, non-standard application. To provide a valuable and scientifically accurate guide that fulfills the detailed requirements of the request, this document will focus on a universally employed and versatile acetylating agent: Acetic Anhydride . The principles, protocols, and data presentation formats detailed herein for acetic anhydride serve as a comprehensive template for understanding and executing acetylation reactions, a fundamental transformation in chemical and pharmaceutical sciences.

Introduction: The Role of Acetylation and Acetic Anhydride

Acetylation, the introduction of an acetyl group (CH₃CO) onto a molecule, is a cornerstone of organic synthesis, crucial for protecting functional groups, modifying biological activity, and synthesizing key intermediates in drug development. The choice of an acetylating agent is dictated by factors such as substrate reactivity, desired selectivity, and reaction conditions.

Acetic anhydride ((CH₃CO)₂O) stands out as one of the most effective and widely used acetylating agents due to its optimal balance of reactivity and stability. It is more reactive than acetic acid but less aggressive and corrosive than acetyl chloride, making it a workhorse reagent for the acetylation of nucleophiles like alcohols, phenols, amines, and thiols. This note provides an in-depth guide to its mechanism, applications, and detailed protocols for its use in a research and development setting.

Mechanism of Action: Nucleophilic Acyl Substitution

The efficacy of acetic anhydride lies in the electrophilicity of its carbonyl carbons. The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an alcohol or amine) attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the weakly basic acetate ion as a leaving group to yield the acetylated product and acetic acid as a byproduct.

To enhance the reaction rate, a base is often employed. The base can serve two primary roles:

-

Nucleophile Activation: A base like pyridine or a tertiary amine can deprotonate the nucleophile (especially for less reactive ones like alcohols), increasing its nucleophilicity.

-

Byproduct Scavenging: The base neutralizes the acetic acid byproduct, preventing it from protonating the starting nucleophile (particularly amines), which would render it non-nucleophilic.

Caption: General mechanism of nucleophilic acyl substitution using acetic anhydride.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. All manipulations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), as acetic anhydride is corrosive and a lachrymator.

Protocol 1: Acetylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol describes the pyridine-catalyzed acetylation of a primary alcohol, a common method for creating acetate esters.

Materials:

-

Benzyl alcohol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure:

-

Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq).

-

Solvent & Base: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration) and add anhydrous pyridine (1.5 eq). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes using a dropping funnel. A slight exotherm may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally, brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude benzyl acetate.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Caption: Standard experimental workflow for an acetylation reaction.

Protocol 2: Acetylation of a Primary Amine (e.g., Aniline)

This protocol details the acetylation of an amine to form an amide. This reaction is typically fast and often does not require heating or strong catalysis.

Materials:

-

Aniline

-

Acetic anhydride

-

Sodium acetate (or other mild base)

-

Water

-

Ethanol

-

Beaker, magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

-

Setup: In a 250 mL beaker, dissolve aniline (1.0 eq) in a mixture of water and glacial acetic acid.

-

Base: Add a solution of sodium acetate in water. This acts as a buffer to neutralize the byproduct.

-

Reagent Addition: While stirring vigorously, add acetic anhydride (1.1 eq) in one portion.

-

Reaction: Stir the mixture for 10-15 minutes at room temperature. A white precipitate of the product, acetanilide, should form rapidly.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Drying: Allow the product to air-dry or dry in a desiccator.

-

Recrystallization: The crude acetanilide can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure white crystals.

Data Summary: Reaction Parameters

The choice of conditions can be tailored to the substrate's reactivity. The following table provides a general guideline for various nucleophiles.

| Substrate Type | Typical Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Primary Alcohols | Pyridine, DMAP | DCM, THF, Acetonitrile | 0 to 25 | 1-4 hours | DMAP is a hyper-nucleophilic catalyst used for sterically hindered alcohols. |

| Secondary Alcohols | DMAP (cat.), Et₃N | DCM, THF | 25 to 60 | 4-24 hours | Often slower; may require heating and a more potent catalyst. |

| Phenols | Pyridine, NaOH (aq) | DCM, Biphasic | 0 to 25 | 0.5-2 hours | Schotten-Baumann conditions can be used with aqueous base. |

| Primary Amines | None, NaOAc, Et₃N | H₂O, DCM, THF | 0 to 25 | 5-30 minutes | Highly exothermic and rapid reaction. Base scavenges the acid byproduct. |

| Secondary Amines | None, Et₃N | DCM, THF | 0 to 25 | 15-60 minutes | Generally very fast, similar to primary amines. |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Acetic anhydride readily hydrolyzes to acetic acid. Ensure all glassware is dry and use anhydrous solvents for best results.

-

Substrate Reactivity: For sterically hindered or electron-poor nucleophiles, a more potent catalyst like 4-Dimethylaminopyridine (DMAP) may be required in catalytic amounts alongside a stoichiometric base like triethylamine.

-

Over-acetylation: In molecules with multiple nucleophilic sites (e.g., diols, amino alcohols), controlling the stoichiometry of the acetic anhydride is critical to achieve selective acetylation.

-

Workup: The use of a basic wash (e.g., NaHCO₃) is essential to remove the acetic acid byproduct and any unreacted acetic anhydride, which can otherwise complicate purification.

References

- House, H. O., & Modern Synthetic Reactions. (1972). W. A. Benjamin, Inc.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (URL: [Link])

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (URL: [Link])

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (URL: [Link])

Application Notes and Protocols: The 9-Fluorenylacetyl Group as a Versatile Protecting Moiety for Alcohols in Synthetic Chemistry

Introduction: Beyond Conventional Acylation

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. While traditional acetyl and benzoyl groups are ubiquitous for the protection of hydroxyl functionalities, the demand for protecting groups with unique cleavage conditions and advantageous physicochemical properties continues to drive innovation. The 9-fluorenylacetyl group emerges as a compelling candidate in this context. Its rigid, planar fluorenyl core can impart specific conformational constraints and may offer unique solubility and crystallisation characteristics to derivatized molecules. This application note provides a comprehensive guide to the esterification of alcohols with 9-fluoreneacetic acid and its activated acyl chloride derivative, establishing the 9-fluorenylacetyl moiety as a robust protecting group for alcohols. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic application of this protecting group in multistep synthesis.

Core Principles: The Chemistry of 9-Fluorenylacetyl Esterification

The esterification of alcohols with 9-fluorenylacetylating agents can be achieved through two primary pathways: direct esterification with 9-fluoreneacetic acid or acylation with the more reactive 9-fluorenylacetyl chloride.

-

Direct Esterification with 9-Fluoreneacetic Acid: This method typically requires an acid catalyst, such as concentrated sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.[1][2] This is a reversible process, and often requires conditions that favor the removal of water to drive the equilibrium towards the ester product.[3]

-

Acylation with 9-Fluorenylacetyl Chloride: The use of an acyl chloride is a more forceful and generally irreversible method of acylation.[4][5] The high electrophilicity of the acyl chloride carbonyl carbon allows for rapid reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[6] For sterically hindered or less reactive alcohols, the addition of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[7][8] DMAP functions by forming a highly reactive N-acylpyridinium intermediate.[9]

Synthesis of Precursors: Preparing the Acylating Agents

A prerequisite for the protection of alcohols with the 9-fluorenylacetyl group is the availability of the acylating agent. Herein, we briefly outline the synthesis of 9-fluoreneacetic acid and its conversion to 9-fluorenylacetyl chloride.

1. Synthesis of 9-Fluoreneacetic Acid: 9-Fluoreneacetic acid can be synthesized from fluorene through various methods. A common route involves the alkylation of fluorene at the 9-position, followed by oxidation.[10]

2. Synthesis of 9-Fluorenylacetyl Chloride: The conversion of 9-fluoreneacetic acid to its corresponding acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][12] These reagents convert the carboxylic acid into the highly reactive acyl chloride, which is often used immediately in the subsequent esterification step.[12]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: DMAP-Catalyzed Esterification of Benzyl Alcohol with 9-Fluorenylacetyl Chloride

This protocol describes a highly efficient method for the acylation of a primary alcohol using 9-fluorenylacetyl chloride, catalyzed by 4-(dimethylamino)pyridine (DMAP).

Materials:

-

Benzyl alcohol

-

9-Fluorenylacetyl chloride

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) and triethylamine (Et₃N) (1.5 eq.) to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 9-fluorenylacetyl chloride (1.2 eq.) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure benzyl 9-fluorenylacetate.

Protocol 2: Acid-Catalyzed Esterification of Ethanol with 9-Fluoreneacetic Acid

This protocol details the classic Fischer esterification method, suitable for simple, unhindered primary alcohols.

Materials:

-

9-Fluoreneacetic acid

-

Ethanol, absolute

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 9-fluoreneacetic acid (1.0 eq.) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 9-fluorenylacetate.

-

If necessary, purify the product by recrystallization or silica gel column chromatography.

Data Presentation: Reaction Conditions for 9-Fluorenylacetylation

The choice of reaction conditions for the acylation of alcohols with 9-fluorenylacetyl chloride is dependent on the nature of the alcohol substrate. The following table provides a general guideline for various alcohol types.

| Alcohol Type | Substrate Example | Catalyst | Base | Solvent | Typical Reaction Time |

| Primary | Benzyl alcohol | DMAP (0.1 eq.) | Et₃N (1.5 eq.) | DCM | 1-3 hours |

| Secondary | Cyclohexanol | DMAP (0.2 eq.) | Et₃N (2.0 eq.) | DCM or THF | 4-8 hours |

| Tertiary | tert-Butanol | DMAP (0.5 eq.) | Pyridine | Pyridine | 12-24 hours |

Deprotection of the 9-Fluorenylacetyl Group

A critical aspect of any protecting group strategy is the ability to efficiently and selectively remove the group at the desired stage of a synthesis.[13] The 9-fluorenylacetyl ester can be cleaved under basic conditions, typically through saponification with an alkali metal hydroxide such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.

General Deprotection Protocol:

-

Dissolve the 9-fluorenylacetyl protected alcohol in a mixture of THF and water.

-

Add an excess of LiOH or NaOH (2-5 eq.).

-

Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the alcohol and the 9-fluoreneacetic acid byproduct.

-

Extract the desired alcohol with a suitable organic solvent. The 9-fluoreneacetic acid byproduct can often be removed by extraction with a basic aqueous solution.

Visualizations: Workflow and Mechanisms

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

- 10. asianpubs.org [asianpubs.org]

- 11. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 12. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 13. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

Application Notes & Protocols: 9-Fluorenyl Acetate for Amine Protection

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 9-fluorenyl acetate and its derivatives for the protection of primary and secondary amines. The focus is on the installation of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). This guide delves into the underlying chemical principles, provides detailed, field-tested protocols for protection and deprotection, and offers insights into the strategic advantages of the Fmoc protecting group.

Introduction: The Critical Role of Amine Protection in Synthesis

In the intricate landscape of organic synthesis, the amine functional group is a nexus of reactivity. Its nucleophilicity and basicity are central to countless bond-forming reactions. However, this inherent reactivity can be a double-edged sword, leading to undesired side reactions if left unchecked. Protecting groups are the chemist's essential tool to temporarily mask the reactivity of a functional group, allowing other transformations to be carried out selectively on a multifunctional molecule.

The ideal protecting group strategy, often referred to as an "orthogonal" strategy, allows for the selective removal of one group in the presence of others under distinct, non-interfering conditions.[1] Among the carbamate-based protecting groups, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its unique base-lability, offering a crucial orthogonal partner to acid-labile groups like tert-butoxycarbonyl (Boc) and hydrogenolysis-labile groups like carboxybenzyl (Cbz).[2] This guide focuses on the reagents used to install this vital protecting group, with a primary emphasis on the derivatives of 9-fluorenylmethanol.

The Fmoc Group: A Strategic Choice for Amine Protection

The Fmoc group is introduced to an amine via a reaction with an activated derivative of 9-fluorenylmethanol, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[3][4] While the topic specifies 9-fluorenyl acetate, the more common and reactive agents for installing the Fmoc group are Fmoc-Cl and Fmoc-OSu. This guide will focus on these widely adopted reagents.

Key Advantages of the Fmoc Protecting Group:

-

Base-Labile Deprotection: The Fmoc group is stable to acidic conditions and catalytic hydrogenation but is readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This unique cleavage condition is the foundation of its orthogonality.

-

Mild Cleavage Conditions: The use of piperidine for deprotection avoids the repeated use of strong acids (like trifluoroacetic acid, TFA, in Boc-based strategies), which can degrade sensitive peptide sequences or cause premature cleavage from the resin support in SPPS.[3]

-

Facile Reaction Monitoring: The deprotection reaction liberates dibenzofulvene, a byproduct that has a strong UV absorbance.[5] This property can be exploited to spectrophotometrically monitor the progress and completion of the deprotection step, which is particularly advantageous in automated peptide synthesis.[5]

-

Automation-Friendly: The mild reaction conditions and the ability to monitor the reaction have made the Fmoc strategy the dominant choice for automated solid-phase peptide synthesis.[3][7]

Comparative Analysis of Common Amine Protecting Groups

To appreciate the strategic utility of the Fmoc group, it is essential to compare it with other prevalent amine protecting groups.

| Characteristic | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |

| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF)[8] | Strongly acidic (e.g., Trifluoroacetic acid, TFA)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1] |

| Lability | Base-labile | Acid-labile | Hydrogenolysis-labile |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[5] | SPPS, Solution-Phase Synthesis | Solution-Phase Synthesis |

| Key Advantage | Orthogonal to acid-labile side-chain protecting groups; mild deprotection conditions.[2] | Robust, well-established, effective for aggregating sequences.[] | Stable to both acidic and basic conditions. |

| Considerations | Potential for diketopiperazine formation at the dipeptide stage.[10] | Requires handling of corrosive strong acids (TFA, HF).[] | Not suitable for molecules containing other reducible functional groups (e.g., alkynes, alkenes). |

The Chemistry of Fmoc Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Amine Protection

The protection of a primary or secondary amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) proceeds via a nucleophilic acyl substitution reaction. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. A subsequent loss of a chloride ion and a proton (neutralized by a mild base like sodium bicarbonate or pyridine) yields the stable Fmoc-carbamate.[3]

The use of Fmoc-OSu follows a similar mechanistic pathway, with N-hydroxysuccinimide as the leaving group, which can be advantageous in preventing certain side reactions.[4]

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like piperidine.[8]

-

Proton Abstraction: The base removes the acidic proton at the 9-position of the fluorene ring system.[11] The resulting carbanion is stabilized by the aromaticity of the fluorenyl system.[3]

-

β-Elimination (E1cB mechanism): The stabilized carbanion undergoes a β-elimination, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[8][11]

-

Trapping of Dibenzofulvene: The excess amine base in the reaction mixture (e.g., piperidine) acts as a scavenger, trapping the electrophilic DBF to form a stable adduct. This prevents the DBF from reacting with the newly liberated amine, which could otherwise lead to undesired side products.[5][8]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Protection of an Amino Acid with Fmoc-Cl

This protocol describes a standard procedure for the N-terminal protection of an amino acid.

Materials:

-

Amino Acid (1.0 eq)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-